3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide
Overview
Description
3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide is a novel fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). It was developed by Isagro S.p.A. and FMC Corporation and is known for its broad-spectrum activity against various plant diseases. This compound is particularly effective in controlling fungal pathogens in crops such as soybeans, pecan nuts, cereals, almonds, grapes, and turfgrass .
Scientific Research Applications
3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of succinate dehydrogenase inhibition and its effects on fungal pathogens. In biology, fluindapyr is used to investigate its impact on non-target organisms such as earthworms and its potential ecological risks . In medicine, fluindapyr’s structure and activity are studied to develop new antifungal agents. In industry, fluindapyr is used as a key component in fungicide formulations to protect crops from fungal diseases .
Mechanism of Action
Target of Action
Fluindapyr is primarily targeted at controlling key foliar diseases . It is labeled for use in corn, grain sorghum, wheat, triticale, and barley against diseases such as anthracnose leaf blight, common rust, gray leaf spot, Northern corn leaf blight, and Southern rust .
Mode of Action
Fluindapyr belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides . It works by inhibiting the succinate dehydrogenase enzyme in the fungal pathogen, disrupting its energy production and growth . Fluindapyr is part of a unique combination of three active ingredients in Adastrio fungicide, which also includes flutriafol and azoxystrobin . This combination results in a flexible and efficient foliar disease management tool for growers .
Biochemical Pathways
Fluindapyr affects the biochemical pathway of energy production in fungal pathogens. By inhibiting the succinate dehydrogenase enzyme, it disrupts the tricarboxylic acid cycle (also known as the Krebs cycle), which is crucial for energy production in the cell . This disruption leads to the death of the fungal pathogen and control of the disease .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Fluindapyr contribute to its bioavailability and efficacy. , indicating that it remains active in the plant for a period after application. This contributes to its long-lasting control of diseases .
Result of Action
The result of Fluindapyr’s action is broad-spectrum control of key foliar diseases, helping to protect yield potential all the way through to harvest . It has been shown to control pathogens that are resistant to other chemical classes , making it a valuable tool in disease management. Additionally, Fluindapyr reduces abiotic stress during grain fill after application .
Action Environment
The efficacy and stability of Fluindapyr can be influenced by environmental factors. For instance, it has been shown to have a relatively shorter half-life in artificial soil compared to traditional SDHIs . This suggests that soil type and conditions could influence the persistence and efficacy of Fluindapyr in the environment. Furthermore, the application timing and rate can also affect its performance .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide is synthesized through a series of chemical reactions involving pyrazole and carboxamide derivativesThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of fluindapyr involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process is carried out in controlled environments to ensure consistency and quality of the final product. The production methods are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and degradation in different environments.
Common Reagents and Conditions: Common reagents used in the reactions involving fluindapyr include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures, pH levels, and the presence of catalysts .
Major Products Formed: The major products formed from the reactions of fluindapyr include its metabolites such as cis-1-carboxy-fluindapyr, trans-1-carboxy-fluindapyr, and 3-hydroxy-fluindapyr. These metabolites are often analyzed to understand the environmental fate and toxicity of fluindapyr .
Comparison with Similar Compounds
3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide is unique among succinate dehydrogenase inhibitors due to its broad-spectrum activity and effectiveness against resistant fungal strains. Similar compounds in the SDHI class include boscalid, fluopyram, and penthiopyrad. Compared to these compounds, fluindapyr offers enhanced residual activity and a broader range of control against various fungal pathogens .
List of Similar Compounds:- Boscalid
- Fluopyram
- Penthiopyrad
This compound stands out due to its novel molecular structure and its ability to control pathogens that are resistant to other chemical classes .
Properties
IUPAC Name |
3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydroinden-4-yl)-1-methylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c1-9-7-18(2,3)14-11(19)5-6-12(13(9)14)22-17(25)10-8-24(4)23-15(10)16(20)21/h5-6,8-9,16H,7H2,1-4H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGBHLLWJZOLEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C=CC(=C12)NC(=O)C3=CN(N=C3C(F)F)C)F)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894940 | |
Record name | Fluindapyr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383809-87-7 | |
Record name | Fluindapyr [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383809877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluindapyr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUINDAPYR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/522R9HD73D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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